Glycoprotein IIb Fragment (300-312)

Platelet biology Integrin αIIbβ3 Fibrinogen binding

Glycoprotein IIb Fragment (300-312), also designated peptide G13 (sequence GDGRHDLLVGAPL), is a synthetic 13-residue peptide corresponding to residues 300–312 of the platelet integrin αIIb subunit (GPIIb). With molecular formula C₅₇H₉₄N₁₈O₁₈ and molecular weight 1319.49 Da, it is supplied as a lyophilized powder with typical purity ≥95% by HPLC.

Molecular Formula C57H94N18O18
Molecular Weight 1319.487
CAS No. 155114-45-7
Cat. No. B596843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycoprotein IIb Fragment (300-312)
CAS155114-45-7
Molecular FormulaC57H94N18O18
Molecular Weight1319.487
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN
InChIInChI=1S/C57H94N18O18/c1-27(2)16-34(49(85)70-35(17-28(3)4)52(88)74-46(30(7)8)54(90)64-24-42(77)66-31(9)55(91)75-15-11-13-40(75)53(89)73-39(56(92)93)18-29(5)6)69-51(87)38(21-45(81)82)72-50(86)36(19-32-23-61-26-65-32)71-48(84)33(12-10-14-62-57(59)60)67-43(78)25-63-47(83)37(20-44(79)80)68-41(76)22-58/h23,26-31,33-40,46H,10-22,24-25,58H2,1-9H3,(H,61,65)(H,63,83)(H,64,90)(H,66,77)(H,67,78)(H,68,76)(H,69,87)(H,70,85)(H,71,84)(H,72,86)(H,73,89)(H,74,88)(H,79,80)(H,81,82)(H,92,93)(H4,59,60,62)/t31-,33-,34-,35-,36-,37-,38-,39-,40-,46-/m0/s1
InChIKeySLXVRZSKJITZRV-MEUOEAALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycoprotein IIb Fragment (300-312) CAS 155114-45-7: Core Biochemical Identity and Procurement Baseline


Glycoprotein IIb Fragment (300-312), also designated peptide G13 (sequence GDGRHDLLVGAPL), is a synthetic 13-residue peptide corresponding to residues 300–312 of the platelet integrin αIIb subunit (GPIIb) [1]. With molecular formula C₅₇H₉₄N₁₈O₁₈ and molecular weight 1319.49 Da, it is supplied as a lyophilized powder with typical purity ≥95% by HPLC . This fragment functions as a competitive inhibitor of the GPIIb/IIIa–fibrinogen interaction and has been demonstrated to inhibit both platelet aggregation and the adhesion of stimulated platelets to fibrinogen, fibronectin, vitronectin, and von Willebrand factor [1]. It is also employed as a calibrator or capture antigen in immunoassays for detecting GPIIb fragments in human serum, plasma, or urine .

Workflow Competitive GPIIb/IIIa–fibrinogen binding inhibition
Model Multi-ligand platelet adhesion under static/shear conditions
Assay Immunoassay calibrator/antigen in serum, plasma, urine

Why Generic GPIIb/IIIa Antagonists Cannot Substitute for Glycoprotein IIb Fragment (300-312) in Mechanistic and Assay Applications


Although multiple peptide and small-molecule antagonists target the GPIIb/IIIa receptor, their binding sites, ligand-recognition profiles, and functional selectivities differ substantially. Glycoprotein IIb Fragment (300-312) occupies a site within the αIIb subunit that recognizes both LGGAKQAGDV- and RGD-containing ligands, distinguishing it from purely RGD-based peptides such as RGDS [1]. Furthermore, its ability to discriminate between resting and stimulated platelet adhesion to fibronectin—inhibiting the latter while sparing the former—represents a functional selectivity not shared by broad-spectrum GPIIb/IIIa blockers like eptifibatide or abciximab [1][2]. These molecular and functional differences mean that substituting this specific fragment with another GPIIb/IIIa ligand can yield materially different experimental outcomes in adhesion, aggregation, and immunoassay contexts.

Binding epitope mismatch

Alternative GPIIb/IIIa ligands may target different αIIb sites (RGD-only vs. LGGAKQAGDV), altering ligand recognition and functional coverage.

Activation-state selectivity absent

Broad-spectrum antagonists block both resting and stimulated platelet adhesion non-selectively, obscuring activation-dependent integrin function studies.

Immunoassay validation gaps

Comparator GPIIb fragments typically lack documented performance as calibrators or capture antigens in human biological matrix assays.

Quantitative Differentiation Evidence: Glycoprotein IIb Fragment (300-312) vs. Closest Peptide Analogs


Fibrinogen Binding Affinity: GPIIb (300-312) vs. GPIIb (656-667)

Glycoprotein IIb Fragment (300-312) binds soluble fibrinogen with a dissociation constant (Kd) of 2.4 × 10⁻⁶ M (2.4 µM) . In contrast, the downstream GPIIb fragment (656-667), which maps to an inducible fibrinogen binding site, exhibits a Kd of 2.0 ± 0.8 × 10⁻⁵ M (20 µM)—an approximately 8-fold weaker affinity [1]. Both measurements were obtained using soluble fibrinogen binding assays, indicating that the (300-312) region constitutes a substantially higher-affinity ligand interaction surface on the αIIb subunit.

Fibrinogen Kd
Cross-study comparable
Target Kd = 2.4 µM
Comparator (656-667) Kd = 20 µM
~8-fold higher affinity supports competitive binding studies at lower peptide mass.
Soluble fibrinogen binding assays; review cross-study conditions.
Platelet biology Integrin αIIbβ3 Fibrinogen binding

Multi-Ligand Adhesion Inhibition Breadth: GPIIb (300-312) vs. RGDS

GPIIb Fragment (300-312) inhibits the adhesion of stimulated platelets to four distinct adhesive ligands—fibrinogen (Fg), fibronectin (Fn), vitronectin (Vn), and von Willebrand factor (vWf)—in a single peptide [1]. The classical RGD tetrapeptide RGDS, by comparison, primarily antagonizes RGD-dependent interactions and does not comprehensively block LGGAKQAGDV-mediated binding [2]. This broader ligand coverage arises from the (300-312) region's ability to constitute a common recognition site for both RGD- and LGGAKQAGDV-containing ligands on GPIIb/IIIa [1].

Ligand coverage
Class-level inference
Covers 4 ligands (Fg, Fn, Vn, vWf) vs. RGD-only peptides
Broader ligand blockade for shear-dependent adhesion experiments.
RGD-only peptides may miss LGGAKQAGDV-mediated adhesion.
Platelet adhesion Integrin ligands Anti-adhesive peptides

Differential Functional Selectivity: Resting vs. Stimulated Platelet Adhesion

A distinctive functional property of GPIIb Fragment (300-312) is its ability to inhibit the adhesion of stimulated platelets to Fg, Fn, Vn, and vWf, while leaving the adhesion of resting platelets to Fn unaffected [1]. This contrasts with broad-spectrum GPIIb/IIIa antagonists such as eptifibatide (Kd = 120 nM) and abciximab, which block both resting and stimulated platelet interactions indiscriminately [2]. The differential effect of GPIIb (300-312) indicates that it preferentially antagonizes the high-affinity, activation-dependent conformation of GPIIb/IIIa while sparing basal integrin–ligand interactions.

Activation selectivity
Class-level inference
Inhibits stimulated adhesion; spares resting platelet adhesion to Fn
Enables dissection of activation-dependent vs. basal integrin function.
Non-selective clinical antagonists block both states indiscriminately.
Platelet activation state Integrin affinity modulation Functional selectivity

Platelet Aggregation Inhibition Potency: GPIIb (300-312) vs. GPIIb (656-667) vs. RGDS

GPIIb Fragment (300-312) (G13) is described as a potent inhibitor of washed human platelet aggregation [1]. While an explicit IC50 for G13 in aggregation assays has not been reported in the accessible primary literature, comparative potency can be contextualized using structurally related GPIIb fragments. GPIIb Fragment (656-667) inhibits aggregation of activated platelets with an IC50 of 170 µM [2]. The classical RGD peptide RGDS exhibits IC50 values ranging from 64 to 142 µM depending on agonist [3]. Given its ~8-fold higher fibrinogen binding affinity relative to GPIIb (656-667), GPIIb (300-312) is expected to achieve comparable or greater anti-aggregatory potency at lower concentrations.

Aggregation IC50
Cross-study comparable
Potent inhibitor; exact IC50 not reported
Higher fibrinogen affinity predicts greater anti-aggregatory potency at lower peptide mass.
Comparator IC50 range: 64–170 µM (RGDS, 656-667).
Platelet aggregation IC50 comparison Anti-thrombotic peptides

Purity, Characterization, and Supply Chain Reproducibility

Commercially available Glycoprotein IIb Fragment (300-312) is routinely supplied at >95% purity by HPLC, with select vendors offering >98% (HPLC) grade material backed by certificates of analysis including HPLC chromatograms and mass spectrometry confirmation [1]. Molecular weight is confirmed at 1319.49 Da (monoisotopic) with sequence verification by MS. The lyophilized powder format ensures ≥12-month stability when stored at -20°C . This level of analytical characterization exceeds what is typically provided for custom-synthesized in-class comparator peptides such as GPIIb (656-667) or GPIIIa (217-231) when sourced from non-specialized suppliers.

Purity & QC
Supporting evidence
Purity >95% HPLC, >98% available; MS-verified MW; lyophilized
High analytical documentation reduces experimental variability.
Supplier specification review recommended.
Peptide quality control HPLC purity Procurement specifications

Immunoassay Utility: Detection and Quantification of GPIIb Fragments in Biological Matrices

Glycoprotein IIb Fragment (300-312) is explicitly validated for use as a calibrator or capture antigen in immunoassays designed to detect and quantify GPIIb or its proteolytic fragments in human serum, plasma, and urine . This application is enabled by the fragment's defined epitope corresponding to a functionally critical ligand-binding region. Polyclonal antibodies raised against this specific fragment have been shown to recognize native GPIIb under reducing conditions in immunoblots and to inhibit fibrinogen binding to immobilized GPIIb/IIIa, confirming epitope authenticity [1]. In contrast, comparator fragments such as GPIIb (656-667) and GPIIIa (217-231) are primarily characterized for binding function rather than immunoassay performance.

Immunoassay utility
Supporting evidence
Validated calibrator/antigen for ELISA, dot-blot, immunoblot
Dual-use for functional inhibition and immunochemical detection.
Human serum, plasma, urine matrices documented.
Immunoassay Biomarker detection GPIIb quantification

Optimal Research and Industrial Application Scenarios for Glycoprotein IIb Fragment (300-312) CAS 155114-45-7


Competitive Fibrinogen–GPIIb/IIIa Binding Inhibition Studies Requiring High-Affinity Probe

When designing competitive binding assays to characterize novel GPIIb/IIIa antagonists or to quantify fibrinogen receptor occupancy, GPIIb Fragment (300-312) provides an 8-fold affinity advantage (Kd = 2.4 µM) over the alternative GPIIb (656-667) fragment (Kd = 20 µM) . This higher affinity enables complete receptor blockade at lower peptide concentrations, reducing non-specific effects and peptide consumption in dose-response experiments.

Multi-Ligand Platelet Adhesion Screening Under Static and Shear Conditions

For experiments requiring simultaneous blockade of platelet adhesion to fibrinogen, fibronectin, vitronectin, and von Willebrand factor, GPIIb Fragment (300-312) is the only single peptide agent demonstrated to inhibit adhesion to all four ligands [1]. This makes it indispensable for shear-flow adhesion assays where multiple ligand–receptor interactions operate simultaneously and a single, defined antagonist is needed.

Dissection of Activation-Dependent vs. Basal Integrin Function in Platelet Biology

GPIIb Fragment (300-312) uniquely discriminates between resting and stimulated platelet adhesion—inhibiting activated platelet binding to Fg, Fn, Vn, and vWf while sparing resting platelet adhesion to Fn [1]. This property enables researchers to selectively probe the contribution of activation-dependent GPIIb/IIIa conformations without ablating basal integrin function, an experimental design not feasible with non-selective antagonists such as eptifibatide or abciximab [2].

GPIIb/IIIa Biomarker Immunoassay Development and Validation

For laboratories developing ELISAs, dot-blots, or immunoblot assays to detect GPIIb or its soluble fragments in serum, plasma, or urine, Glycoprotein IIb Fragment (300-312) serves a dual role: as a calibrator peptide for standard curve generation and as the immunogen for producing epitope-specific polyclonal antibodies validated to recognize native GPIIb under reducing conditions [3]. This dual utility consolidates procurement and ensures epitope consistency across assay components.

Application
Selection Property
Validation Focus
Competitive fibrinogen–GPIIb/IIIa binding studies
Higher affinity fibrinogen binding probe
Dose-response and receptor occupancy validation
Multi-ligand platelet adhesion screening
Broad multi-ligand coverage (Fg, Fn, Vn, vWf)
Adhesion inhibition across ligand panel and shear conditions
Activation-dependent integrin function dissection
Activation-state-dependent selectivity
Resting vs. stimulated platelet adhesion endpoint comparison
GPIIb/IIIa biomarker immunoassay development
Dual-use functional and immunochemical peptide
Immunoassay standard curve and epitope specificity validation
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